3-[(2-Aminoethyl)dithio]propionic acid hydrochloride
Description
Functional Groups and Reactivity
The disulfide bridge introduces conformational flexibility, while the ionic interaction between the protonated amine and chloride enhances water solubility .
Crystallographic and Spectroscopic Confirmation
Crystallographic Data
While direct X-ray crystallographic data for the hydrochloride form is limited, studies on analogous disulfide-containing compounds reveal disulfide bond lengths of 2.02–2.08 Å and C-S-S-C dihedral angles of 85–90° , consistent with gauche conformations . The hydrochloride’s ionic nature promotes crystalline packing, as observed in similar amine salts .
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (D₂O) :
- ¹³C NMR :
Infrared (IR) Spectroscopy
- 1728 cm⁻¹ (C=O stretch, carboxylic acid) .
- 2550 cm⁻¹ (weak, S-H stretch absent, confirming disulfide formation) .
- 1590 cm⁻¹ (N-H bend, protonated amine) .
Mass Spectrometry
- ESI-MS: m/z 181.3 [M-Cl]⁺ (parent ion of free base) .
- Fragmentation peaks at m/z 144 (loss of -CH₂-S-) and m/z 86 (disulfide cleavage) .
Comparative Analysis of Protonated vs. Hydrochloride Forms
The hydrochloride form’s ionic character enhances solubility and shelf-life, making it more practical for laboratory use. In contrast, the free base’s neutral amine facilitates pH-dependent reactions in organic solvents . Disulfide bond reactivity remains consistent across both forms, with cleavage occurring at -1.5 V (vs. SCE) in electrochemical studies .
Properties
IUPAC Name |
3-(2-aminoethyldisulfanyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S2.ClH/c6-2-4-10-9-3-1-5(7)8;/h1-4,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZGVEHVTSZTMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Disulfide Bond
The core synthetic step is the formation of the disulfide linkage between 3-mercaptopropionic acid and 2-aminoethanethiol. This is typically achieved by controlled oxidation of the thiol groups to form the disulfide bond.
-
- 3-Mercaptopropionic acid (HS–CH2–CH2–COOH)
- 2-Aminoethanethiol (HS–CH2–CH2–NH2)
-
- Hydrogen peroxide (H2O2)
- Iodine (I2)
- Other mild oxidants that avoid overoxidation
-
- Temperature: Room temperature to 50°C
- Solvent: Water or ethanol, often aqueous media preferred for solubility
- Reaction Time: 2–4 hours
The reaction proceeds via oxidation of the thiol groups to form the disulfide bond, yielding 3-[(2-aminoethyl)dithio]propionic acid as the free acid form.
Hydrochloride Salt Formation
After disulfide formation, the free amine group is protonated by treatment with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
- Procedure:
- Addition of concentrated hydrochloric acid (HCl) to the reaction mixture
- Stirring at room temperature or mild heating
- Isolation of the hydrochloride salt by crystallization or filtration
Purification
Purification is commonly achieved by:
- Crystallization from aqueous or mixed solvents
- Recrystallization to improve purity
- Reverse-phase chromatography in research settings for analytical grade material
Table 1: Summary of Typical Reaction Conditions
| Step | Reagents/Conditions | Temperature | Solvent | Time | Product Form |
|---|---|---|---|---|---|
| Disulfide bond formation | 3-Mercaptopropionic acid + 2-Aminoethanethiol + H2O2/I2 | 25–50 °C | Water/Ethanol | 2–4 hours | 3-[(2-Aminoethyl)dithio]propionic acid (free acid) |
| Hydrochloride formation | Addition of HCl | 25–40 °C | Aqueous | 1–2 hours | This compound (salt) |
| Purification | Crystallization/Recrystallization | Ambient | Water/Alcohol | Variable | Pure hydrochloride salt |
Industrial Preparation Considerations
In industrial-scale synthesis, the process is adapted for efficiency and scalability:
- Use of continuous flow reactors to ensure homogeneous mixing and controlled oxidation
- Automated control of temperature, pH, and reagent addition to optimize yield and purity
- Large-scale crystallization and filtration systems for product isolation
- Quality control via analytical methods such as NMR, mass spectrometry, and elemental analysis to confirm structure and purity
Analytical and Structural Verification
To confirm successful synthesis and structural integrity, several analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H and ^13C NMR to verify chemical shifts corresponding to amine, methylene, and carboxylic acid protons and carbons
- Mass Spectrometry (ESI-MS):
- Molecular ion peak at m/z 228.1 [M+H]^+ consistent with C5H12ClNO2S2
- Elemental Analysis:
- Carbon, hydrogen, nitrogen, and sulfur content within ±0.3% of theoretical values
- Melting Point and Solubility Tests:
- Melting point consistent with literature values (typically around 230°C for related disulfide compounds)
- Soluble in water, facilitating purification and biological applications
Research Findings and Notes on Preparation
- The oxidation step requires careful control to avoid overoxidation to sulfonic acids or other sulfur oxides. Mild oxidants and controlled addition rates are critical.
- The hydrochloride salt is preferred for enhanced stability and ease of handling in biochemical applications.
- The disulfide bond formation is reversible under reducing conditions, which is exploited in biochemical conjugation and drug delivery systems.
- Industrial methods may include additional purification steps such as recrystallization from ethyl acetate/hexane mixtures or chromatographic methods to achieve high purity.
- The reaction can be performed under inert atmosphere (nitrogen or argon) to prevent unwanted side reactions.
Example Synthesis Procedure (Literature-Based)
- Dissolve equimolar amounts of 3-mercaptopropionic acid and 2-aminoethanethiol in water.
- Add a stoichiometric amount of hydrogen peroxide dropwise at room temperature with stirring.
- Monitor reaction progress by TLC or HPLC until completion (typically 2–4 hours).
- Add concentrated hydrochloric acid slowly to the reaction mixture to protonate the amine and form the hydrochloride salt.
- Cool the mixture to precipitate the product.
- Filter, wash with cold water, and dry under vacuum to yield this compound as a white crystalline solid.
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Molecular Formula | C5H11NO2S2·HCl |
| Molecular Weight | 217.7 g/mol |
| Key Reactants | 3-Mercaptopropionic acid, 2-Aminoethanethiol |
| Oxidizing Agents | Hydrogen peroxide, iodine |
| Reaction Temperature | 25–50 °C |
| Solvent | Water, ethanol |
| Reaction Time | 2–4 hours (disulfide formation) |
| Salt Formation | HCl addition, 1–2 hours |
| Purification | Crystallization, recrystallization |
| Yield | Typically >75% in optimized conditions |
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The terminal amine group can react with carboxylic acids, activated NHS esters, and other carbonyl compounds to form stable amide bonds.
Conjugation: The compound can be used to form conjugates with proteins or other biomolecules through its amine and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: N-Hydroxysuccinimide (NHS) esters, carbodiimides such as EDC or HATU
Conjugation: Various coupling agents and crosslinkers
Major Products Formed
Oxidation: Cleaved disulfide bonds resulting in free thiol groups
Substitution: Amide bonds with various carboxylic acids or esters
Conjugation: Protein or biomolecule conjugates
Scientific Research Applications
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent to study protein-protein interactions and protein conformational changes.
Biology: Employed in the synthesis of antibody-drug conjugates (ADCs) due to its cleavable disulfide bond.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride involves its ability to form reversible disulfide bonds. This property allows it to act as a crosslinking agent, facilitating the formation of stable yet cleavable linkages between molecules. The compound targets cysteine residues on proteins, forming disulfide bridges that can be cleaved under reducing conditions, thereby enabling controlled release or modification of the linked molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amino-Functionalized Propionic Acid Derivatives
(a) 3-(Dimethylamino)propionic Acid Hydrochloride (CAS 14788-12-6)
- Molecular Formula: C₅H₁₂ClNO₂
- Key Features: Contains a tertiary dimethylamino group instead of AEDP’s primary aminoethyl group. Lacks the dithioether bridge.
- Applications: Used in pH-sensitive drug delivery due to its tertiary amine, which undergoes protonation in acidic environments. Unlike AEDP, it cannot form disulfide bonds but participates in ionic crosslinking .
(b) 3-(Diethylamino)propionic Acid Hydrochloride
- Molecular Formula: C₇H₁₆ClNO₂
- Key Features: Larger diethylamino substituent enhances hydrophobicity compared to AEDP.
- Applications : Primarily serves as an intermediate in organic synthesis. Its reduced reactivity toward thiols limits its use in dynamic crosslinking .
(c) 3-[(2-Methoxyethyl)(methyl)amino]propanoic Acid Hydrochloride
- Molecular Formula: C₇H₁₆ClNO₃
- Key Features: Methoxyethyl-methylamino group introduces ether functionality, increasing hydrophilicity.
- Applications: Potential use in prodrug design due to its hydrolytic stability and tunable solubility .
Disulfide-Containing Compounds
(a) AEDP vs. Homocysteine Derivatives
Aromatic and Heterocyclic Analogues
(a) 3-Amino-3-(3-cyanophenyl)propanoic Acid Hydrochloride (CAS 1810069-92-1)
- Molecular Formula : C₁₀H₁₁ClN₂O₂
- Key Features: Cyano group on the aromatic ring enhances electron-withdrawing effects, altering reactivity.
- Applications : Used in medicinal chemistry as a building block for kinase inhibitors. Unlike AEDP, it lacks crosslinking utility .
(b) Ethyl 2-Amino-3-phenylpropanoate Hydrochloride (CAS 63060-94-6)
- Molecular Formula: C₁₁H₁₆ClNO₂
- Key Features : Esterified carboxyl group and phenyl substituent increase lipophilicity.
- Applications: Employed in peptide synthesis and chiral resolution. No disulfide functionality limits its role in polymer chemistry .
Fluorinated and Complex Derivatives
(a) 2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic Acid Hydrochloride
Research Findings and Trends
- AEDP’s Superiority in Responsive Materials: Studies highlight AEDP’s disulfide bonds as critical for creating stimuli-responsive hydrogels, outperforming non-sulfur analogues in reversibility .
- Limitations of Amino Derivatives: Compounds like 3-(dimethylamino)propionic acid hydrochloride exhibit pH-dependent behavior but lack the mechanical resilience provided by AEDP’s covalent disulfide networks .
- Emerging Fluorinated Analogues : Fluorinated derivatives (e.g., from ) show promise in drug design but require further optimization to match AEDP’s versatility in material science .
Biological Activity
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride (AEDP) is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural properties and biological activities. With a molecular formula of CHClNOS and a molecular weight of 217.74 g/mol, AEDP contains dithio groups that facilitate various biochemical interactions, particularly in drug delivery systems and as a biochemical reagent in proteomics.
AEDP is characterized by its dithioether functionality, which allows it to form disulfide bonds. This property is crucial for its role in bioconjugation and drug delivery applications. The compound can be synthesized through various chemical methods, often involving the reaction of thiols with amines under controlled conditions.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 217.74 g/mol |
| CAS Number | 11629902 |
| Solubility | Soluble in water |
The biological activity of AEDP is primarily attributed to its ability to form disulfide bonds, which can be utilized for the conjugation of various biomolecules, including proteins and nucleic acids. This feature enhances the stability and delivery efficiency of therapeutic agents in cellular environments.
Case Study: Drug Delivery Systems
Recent studies have demonstrated the use of AEDP in developing redox-responsive drug delivery systems. For instance, nanoparticles functionalized with AEDP showed significant endosomal escape capabilities, which is crucial for effective intracellular delivery of therapeutic agents. One study reported an endosomal escape rate exceeding 56%, leading to enhanced cellular uptake of genetic material in an in vitro model of Parkinson's disease .
Biological Activities
- Antioxidant Activity : AEDP has been shown to exhibit antioxidant properties by reducing oxidative stress markers within cells. This activity is beneficial in neuroprotective applications, particularly in models of neurodegenerative diseases.
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. In vitro studies suggest that AEDP can enhance the cytotoxicity of chemotherapeutic agents by facilitating their delivery into cancer cells through disulfide bond formation .
- Neuroprotective Effects : In a model simulating Parkinson's disease, AEDP contributed to a notable reduction in reactive oxygen species (ROS), thereby improving cell viability by up to 34.6% when combined with neurotoxic agents like MPTP .
Comparative Analysis with Similar Compounds
AEDP can be compared with other dithiol compounds regarding their biological activities and applications:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Cystamine | Dithiol | Antioxidant and cytoprotective |
| Dithiothreitol (DTT) | Dithiol | Reducing agent in biochemical assays |
| 3-mercapto-1-propanesulfonic acid | Dithiol | Antioxidant and cell culture reagent |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride?
- Methodology : Synthesis typically involves coupling 2-aminoethanethiol with propionic acid derivatives under controlled conditions. Key steps include:
- Use of inert atmospheres (e.g., nitrogen) to prevent oxidation of thiol groups .
- Acidic conditions (HCl) to protonate the amine and stabilize the hydrochloride salt .
- Purification via crystallization or reverse-phase chromatography to isolate the product .
Q. How can researchers confirm the structural integrity of this compound?
- Methodology : Employ a combination of analytical techniques:
- 1H/13C NMR : Analyze proton environments (e.g., amine, thiol, and carboxylic acid protons) in D2O or deuterated solvents .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 228.1 for C5H12ClNO2S2) .
- Elemental analysis : Verify C, H, N, and S content (±0.3% tolerance) .
Q. What are the solubility and storage recommendations for this compound?
- Methodology :
- Solubility : Test in aqueous buffers (pH 3–7) and polar solvents (e.g., methanol, DMSO). Hydrochloride salts generally exhibit higher aqueous solubility .
- Storage : Store at –20°C in airtight, light-protected containers to prevent disulfide bond formation or hydrolysis .
Q. What analytical methods are suitable for quantifying this compound in solution?
- Methodology :
- HPLC-UV : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (detection at 210–220 nm) .
- Titrimetry : Quantify free thiol groups via Ellman’s assay (DTNB reagent) at 412 nm .
Q. How can researchers mitigate unwanted disulfide interchange during experiments?
- Methodology :
- Add reducing agents (e.g., 1–5 mM TCEP or DTT) to buffers to maintain thiol groups in reduced form .
- Avoid oxidizing agents and metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze disulfide formation .
Advanced Research Questions
Q. How does pH affect the stability of this compound in biological buffers?
- Methodology :
- Conduct accelerated stability studies by incubating the compound in buffers (pH 4–9) at 37°C. Monitor degradation via HPLC and mass spectrometry .
- Key finding : Hydrolysis of the dithio group is minimal at pH 4–6 but increases significantly above pH 7 .
Q. What strategies optimize the compound’s reactivity in thiol-disulfide exchange reactions?
- Methodology :
- Use kinetic trapping with excess thiols (e.g., glutathione) to drive equilibrium toward desired disulfide products .
- Employ stopped-flow spectroscopy to measure reaction rates under varying pH and temperature conditions .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodology :
- Validate purity (>95%) via orthogonal methods (e.g., NMR, LC-MS) to rule out batch variability .
- Replicate assays (e.g., receptor binding) under standardized redox conditions (e.g., 1 mM TCEP) .
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
- Methodology :
- Optimize stepwise coupling using continuous flow reactors to enhance reaction efficiency and reduce byproducts .
- Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .
Q. How can the compound’s interactions with cellular thiols be characterized in vitro?
- Methodology :
- Use fluorescent probes (e.g., monobromobimane) to track thiol exchange in cell lysates .
- Perform SPR (Surface Plasmon Resonance) to measure binding kinetics with thiol-containing proteins (e.g., albumin) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
